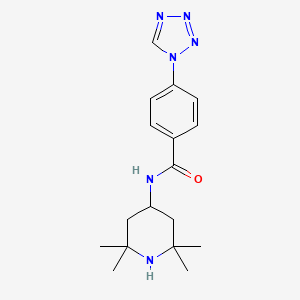![molecular formula C13H24N2O3 B15007784 4-Hydroxy-3,4,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15007784.png)
4-Hydroxy-3,4,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3,4,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[45]decan-2-one is a complex organic compound with a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,4,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one can be achieved through a series of multicomponent reactions. One efficient method involves a tandem Knoevenagel–Michael protocol followed by cyclization. This method uses 5,7-dimethylisatin and dimedone as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and efficient cyclization processes can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
4-Hydroxy-3,4,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spiro structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols.
科学的研究の応用
4-Hydroxy-3,4,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and multicomponent reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 4-Hydroxy-3,4,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and spiro structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-4-(1-methoxycyclopropyl)-3,3,5,8,10,10-hexamethyltricyclo[6.2.2.0(2,7)]dodeca-5,11-dien-9-one
- 13-Hydroxy-1,1,5a,7a,9,11b-hexamethyl-7-methylene-3,8,11-trioxohexadecahydro-1H-isochromeno[7,8-g]benzoxepine-5,12-diyl diacetate
Uniqueness
4-Hydroxy-3,4,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[45]decan-2-one is unique due to its spiro structure and the presence of multiple functional groups
特性
分子式 |
C13H24N2O3 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
4-hydroxy-3,4,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C13H24N2O3/c1-10(2)7-13(8-11(3,4)14-10)12(5,17)15(6)9(16)18-13/h14,17H,7-8H2,1-6H3 |
InChIキー |
SVBLLSQZYQNSJW-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(CC(N1)(C)C)C(N(C(=O)O2)C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-butylphenyl)methanone](/img/structure/B15007707.png)
![4-[(Z)-(5-oxo-3-phenyl-1,2-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15007711.png)

![N-(4-bromo-2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B15007718.png)
![3-chloro-N-cyclohexyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15007719.png)
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline](/img/structure/B15007722.png)
![N,N'-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B15007735.png)


![3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15007760.png)

![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B15007769.png)

